11-Bromododecanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
143984-15-0 |
|---|---|
Molecular Formula |
C12H23BrO2 |
Molecular Weight |
279.21 g/mol |
IUPAC Name |
11-bromododecanoic acid |
InChI |
InChI=1S/C12H23BrO2/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11H,2-10H2,1H3,(H,14,15) |
InChI Key |
YHYSFJBAAMODHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCC(=O)O)Br |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
11-Bromododecanoic acid serves as a versatile compound in various scientific fields:
Organic Chemistry
- Intermediate in Synthesis: It is used as an intermediate for synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. Its unique bromination allows for further functionalization to create diverse derivatives used in drug development.
Biological Studies
- Metabolic Pathway Research: The compound acts as a precursor for synthesizing fatty acid derivatives that are instrumental in metabolic studies. These derivatives can help elucidate metabolic pathways and their regulation in biological systems.
Polymer Production
- Monomer for Polyamides: this compound can be converted into 11-aminoundecanoic acid through ammonolysis. This transformation is crucial for producing high-performance polyamides like Rilsan®, which exhibit excellent chemical resistance and mechanical properties .
Environmental Applications
- Biodegradation Studies: Research has shown that longer-chain brominated fatty acids, including this compound, can enhance microbial degradation processes, indicating potential applications in bioremediation efforts.
Case Study 1: Antimicrobial Derivatives
A study focused on synthesizing betaine derivatives from this compound demonstrated significant antimicrobial activity against various pathogens. This highlighted the compound's potential in developing new antibacterial agents suitable for medical applications.
Case Study 2: Biodegradation Efficiency
Investigations into the biodegradability of this compound revealed that its longer-chain structure improved yields in microbial processes. The findings suggest its utility in environmental applications, particularly in enhancing the efficiency of bioremediation strategies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 11-Bromododecanoic acid with structurally related brominated fatty acids:
Preparation Methods
Ammonolysis Pathway and Byproduct Formation
The ammonolysis of 11-bromoundecanoic acid proceeds via nucleophilic substitution, where ammonia displaces bromide to form 11-aminoundecanoic acid. However, secondary reactions between the product amine and unreacted brominated acid generate aminodiundecanoic acid, a detrimental byproduct. Patent data reveals that byproduct formation escalates exponentially with temperature, necessitating precise thermal control. At 22°C, the reaction achieves 77% yield after 95 hours, but aminodiundecanoic acid concentrations exceed 3,500 ppm, compromising polyamide quality.
Solubility and Phase Behavior
The ammonium salt of 11-bromoundecanoic acid exhibits low solubility below 30°C, creating a heterogeneous reaction medium. Rapid dispersion of molten 11-bromoundecanoic acid (90°C) into chilled aqueous ammonia (0°C) ensures fine particle distribution, enhancing surface area for ammonolysis. This dispersion step reduces localized hot spots and suppresses premature byproduct formation.
Industrial Process Configurations
Batch Reactor Optimization
Early batch processes suffered from prolonged reaction times (6–7 days) due to isothermal operation. Modern implementations employ dynamic temperature programming:
-
Initial phase : 15–25°C for 12–24 hours to limit byproduct nucleation
-
Ramp phase : Gradual heating at 0.5–1.0°C/hour to 32–40°C
-
Final phase : 32–40°C until bromide depletion (≤80 hours total)
This profile reduces reaction time by 40% compared to isothermal methods while maintaining aminodiundecanoic acid below 2,500 ppm.
Continuous Reactor Arrays
Patent US8431728B2 discloses two continuous configurations:
Series Reactor Cascade
Parallel Reactor Network
-
Design : 2–25 reactors in parallel with individual temperature profiles
-
Advantage : Accommodates feedstock variability through adaptive temperature control
Critical Process Parameters
Temperature Management
Data from comparative trials illustrates the temperature-yield-impurity tradeoff:
| Temperature Profile | Reaction Time (h) | Yield (%) | Aminodiundecanoic Acid (ppm) |
|---|---|---|---|
| Isothermal 22°C | 95 | 77 | 3,800 |
| Ramp 22°C →32°C | 75 | 89 | 2,400 |
| Isothermal 32°C | 60 | 92 | 4,200 |
Source: Adapted from Example 1, US8431728B2
Non-isothermal ramping optimally balances kinetics and selectivity.
Ammonia Stoichiometry
A 6:1 molar excess of aqueous ammonia (32% w/w) suppresses diamine formation by maintaining high [NH3] throughout the reaction. Lower excess ratios (<4:1) increase byproduct generation by 58%.
Post-Reaction Processing
Filtration and Washing
Crude product suspensions are degassed at 50–60°C, then filtered through sintered glass (10–20 μm porosity). Countercurrent washing with chilled ammonia solution (5–10°C) reduces residual bromide to <50 ppm.
Crystallization and Recrystallization
Redissolution in hot ethanol (78°C) followed by gradient cooling (0.5°C/min) to 4°C yields 99.5% pure 11-aminoundecanoic acid. Mother liquor recycling improves overall yield to 93%.
Scalability and Economic Factors
Q & A
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Account for clustered data (e.g., repeated measurements per sample) via mixed-effects models . Report uncertainties from instrumentation (e.g., ±0.5°C in melting point measurements ) and validate assumptions with Kolmogorov-Smirnov tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
